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molecular formula C5H9ClO B3249821 (R)-1-Chloropent-4-EN-2-OL CAS No. 197899-19-7

(R)-1-Chloropent-4-EN-2-OL

Cat. No. B3249821
M. Wt: 120.58 g/mol
InChI Key: RNJUQGWFGIUDIE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339510B2

Procedure details

A mixture of 1-chloropent-4-en-2-ol (23.40 g, 194.06 mmol, 1.00 Eq) and prop-2-en-1-amine (33.00 g, 578.03 mmol, 2.98 Eq) was stirred at 90° C. for 16 hr. The mixture was cooled to 25° C. and concentrated in reduced pressure at 60° C. The residue was poured into ice-water (w/w=1/1) (150 mL) and stirred for 20 min. The aqueous phase was extracted with EA. The combined organic phase was washed with saturated brine (200 mL*2), dried with anhydrous Na2SO4, filtered and concentrated in vacuum. The residue was purified by silica gel chromatography (DCM:MeOH=30/1 to 10/1) to afford 1-(allylamino)pent-4-en-2-ol (16.00 g, 113.31 mmol, 58.39% yield) as yellow oil.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:7])[CH2:4][CH:5]=[CH2:6].[CH2:8]([NH2:11])[CH:9]=[CH2:10]>>[CH2:8]([NH:11][CH2:2][CH:3]([OH:7])[CH2:4][CH:5]=[CH2:6])[CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
ClCC(CC=C)O
Name
Quantity
33 g
Type
reactant
Smiles
C(C=C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 16 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in reduced pressure at 60° C
ADDITION
Type
ADDITION
Details
The residue was poured into ice-water (w/w=1/1) (150 mL)
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EA
WASH
Type
WASH
Details
The combined organic phase was washed with saturated brine (200 mL*2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (DCM:MeOH=30/1 to 10/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)NCC(CC=C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 113.31 mmol
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 58.39%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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